![molecular formula C30H30Cl2N2O7S2 B12500327 N,N'-{oxybis[ethane-2,1-diyloxy(5-chlorobenzene-2,1-diyl)]}bis(4-methylbenzenesulfonamide)](/img/structure/B12500327.png)
N,N'-{oxybis[ethane-2,1-diyloxy(5-chlorobenzene-2,1-diyl)]}bis(4-methylbenzenesulfonamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-CHLORO-2-(2-{2-[4-CHLORO-2-(4-METHYLBENZENESULFONAMIDO)PHENOXY]ETHOXY}ETHOXY)PHENYL]-4-METHYLBENZENESULFONAMIDE is a complex organic compound characterized by its multiple functional groups, including chlorinated aromatic rings and sulfonamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-CHLORO-2-(2-{2-[4-CHLORO-2-(4-METHYLBENZENESULFONAMIDO)PHENOXY]ETHOXY}ETHOXY)PHENYL]-4-METHYLBENZENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common steps include:
Nitration and Chlorination: Introduction of nitro and chloro groups to the aromatic rings.
Etherification: Formation of ether linkages between aromatic rings and ethoxy groups.
Sulfonamidation: Introduction of sulfonamide groups through reactions with sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pH, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-CHLORO-2-(2-{2-[4-CHLORO-2-(4-METHYLBENZENESULFONAMIDO)PHENOXY]ETHOXY}ETHOXY)PHENYL]-4-METHYLBENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Applications De Recherche Scientifique
N-[5-CHLORO-2-(2-{2-[4-CHLORO-2-(4-METHYLBENZENESULFONAMIDO)PHENOXY]ETHOXY}ETHOXY)PHENYL]-4-METHYLBENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its sulfonamide groups, which are known for their biological activity.
Materials Science: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of N-[5-CHLORO-2-(2-{2-[4-CHLORO-2-(4-METHYLBENZENESULFONAMIDO)PHENOXY]ETHOXY}ETHOXY)PHENYL]-4-METHYLBENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide groups can mimic natural substrates, allowing the compound to inhibit or activate specific biological pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide: Shares similar sulfonamide and chlorinated aromatic structures.
4-Chloro-N-methylpyridine-2-carboxamide: Contains chlorinated aromatic rings and amide groups.
Uniqueness
N-[5-CHLORO-2-(2-{2-[4-CHLORO-2-(4-METHYLBENZENESULFONAMIDO)PHENOXY]ETHOXY}ETHOXY)PHENYL]-4-METHYLBENZENESULFONAMIDE is unique due to its specific combination of functional groups and structural complexity, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C30H30Cl2N2O7S2 |
|---|---|
Poids moléculaire |
665.6 g/mol |
Nom IUPAC |
N-[5-chloro-2-[2-[2-[4-chloro-2-[(4-methylphenyl)sulfonylamino]phenoxy]ethoxy]ethoxy]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C30H30Cl2N2O7S2/c1-21-3-9-25(10-4-21)42(35,36)33-27-19-23(31)7-13-29(27)40-17-15-39-16-18-41-30-14-8-24(32)20-28(30)34-43(37,38)26-11-5-22(2)6-12-26/h3-14,19-20,33-34H,15-18H2,1-2H3 |
Clé InChI |
PDXRNPVJPZHUEO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OCCOCCOC3=C(C=C(C=C3)Cl)NS(=O)(=O)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-fluorophenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12500244.png)
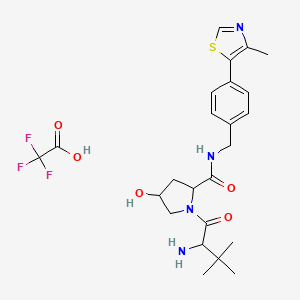
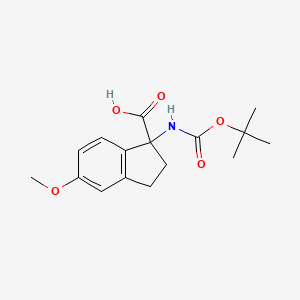
![Tert-butyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate](/img/structure/B12500267.png)
![1-{2-[2-(2-aminoethoxy)acetamido]-3,3-dimethylbutanoyl}-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12500275.png)
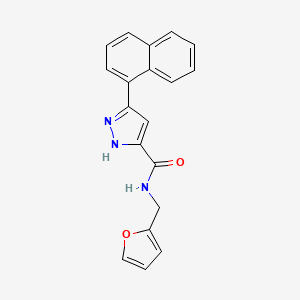
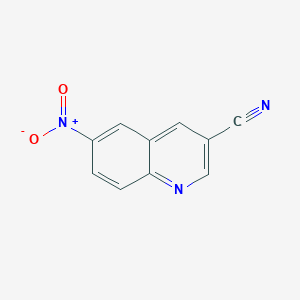
![1-(3,4-dimethoxybenzoyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B12500290.png)
![2-{[(2-aminocyclohexyl)carbamothioyl]amino}-N-(diphenylmethyl)-N,3,3-trimethylbutanamide](/img/structure/B12500298.png)
![[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B12500308.png)
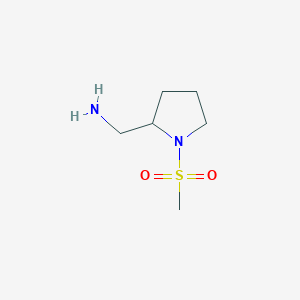
![1-{2-[(2-Chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12500322.png)
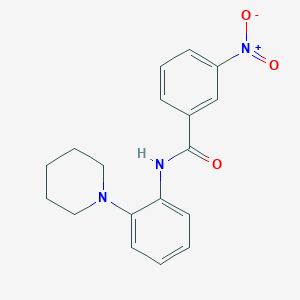
![N-(4-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12500338.png)
